Multiflorin A

Description

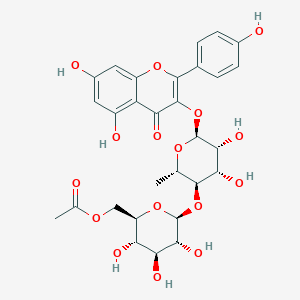

Structure

3D Structure

Properties

Molecular Formula |

C29H32O16 |

|---|---|

Molecular Weight |

636.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C29H32O16/c1-10-25(44-29-23(38)21(36)19(34)17(43-29)9-40-11(2)30)22(37)24(39)28(41-10)45-27-20(35)18-15(33)7-14(32)8-16(18)42-26(27)12-3-5-13(31)6-4-12/h3-8,10,17,19,21-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19+,21-,22-,23+,24+,25-,28-,29-/m0/s1 |

InChI Key |

KXOPSQZLBRPJGX-KEBUVGJQSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O |

Synonyms |

multiflorin A |

Origin of Product |

United States |

Foundational & Exploratory

Multiflorin A from Rosa multiflora: A Technical Guide to Its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Multiflorin A, a bioactive flavonol glycoside isolated from the fruits of Rosa multiflora (Thunb.). Known in traditional Japanese medicine as "Eijitsu," the fruits of this plant have been clinically used to improve constipation.[1] this compound is identified as the primary active compound responsible for this purgative effect. This document details its discovery, chemical structure, a comprehensive protocol for its isolation and purification, quantitative data on yields and biological activity, and an elucidation of its physiological mechanism of action.

Discovery and Chemical Characterization

This compound was first isolated from the active purgative fraction of Rosa multiflora fruits. Its structure was determined to be kaempferol 3-O-β-D-(6-acetyl)-glucopyranosyl (1→4)-α-L-rhamnopyranoside . A key structural feature essential for its biological activity is the acetyl group on the sugar moiety. The deacetylated analogue, Multiflorin B, does not exhibit the same potent effects, highlighting the critical role of this functional group.

Studies have revealed the existence of two distinct chemotypes of Rosa multiflora: Type I, which contains this compound along with other compounds like quercitrin and multinoside A, and Type II, which lacks this compound.[1] For clinical and research purposes requiring the purgative component, it is crucial to source plant material from Type I chemotypes.[1]

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established techniques for the extraction and purification of flavonol glycosides from Rosa species.

Plant Material and Extraction

-

Source Material : Dried and powdered fruits (achenes or pseudocarps) of Rosa multiflora (Type I chemotype) are used as the starting material.

-

Initial Extraction : The powdered plant material is extracted exhaustively with 80% methanol (MeOH) or 75% ethanol (EtOH) at room temperature (e.g., 3 x 10 L solvent for 4 kg of powder). The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning and Fractionation

-

Suspension : The dried crude extract is suspended in distilled water.

-

Liquid-Liquid Partitioning : The aqueous suspension is sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. This is typically performed in a separatory funnel.

-

n-Hexane : To remove nonpolar compounds like lipids and chlorophylls.

-

Ethyl Acetate (EtOAc) : To extract flavonoids and other compounds of medium polarity.

-

n-Butanol (n-BuOH) : this compound, being a glycoside, is polar and partitions into this fraction. The n-BuOH fraction is known to contain the primary purgative components.

-

-

Concentration : Each fraction is dried in vacuo to yield the respective dried fractions. The n-BuOH fraction is retained for further purification.

Chromatographic Purification

-

Column Chromatography (Sephadex LH-20) :

-

The dried n-BuOH fraction is dissolved in a minimal amount of methanol and applied to a Sephadex LH-20 column.

-

Elution is carried out with a methanol/water solvent system, often with a gradient increasing in methanol concentration (e.g., starting from 30:70 v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Fractions enriched with this compound are pooled, concentrated, and subjected to final purification by Prep-HPLC.

-

Column : A reverse-phase C18 column is typically used.

-

Mobile Phase : A gradient system of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A) is effective. An example gradient could be: 0-50 min, 10-40% B.

-

Detection : UV detection at 254 nm or 360 nm is used to monitor the elution of flavonoids.

-

The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the purified compound. Purity is confirmed by analytical HPLC and structural identity by NMR and MS analysis.

-

Quantitative Data

The following tables summarize key quantitative data related to the extraction and biological activity of compounds from Rosa multiflora.

Table 1: Yield of Various Solvent Fractions from R. multiflora Fruit Ethanol Extract

| Fraction | Yield (%) |

|---|---|

| n-Hexane | 1.5 |

| Ether | 0.8 |

| Ethyl Acetate | 1.2 |

| Water | 10.5 |

Data synthesized from studies on R. multiflora fruit fractionation.

Table 2: Purgative Activity of R. multiflora Components in Mice

| Compound / Fraction | Dose | Effect | 95% Confidence Limit |

|---|---|---|---|

| This compound | 20 mg/kg | Watery diarrhea in >50% of mice | N/A |

| Multinoside A Acetate | ED₅₀: 150 mg/kg | Purgative Effect | 77-291 mg/kg[2] |

| n-Butanol Fraction (Seeds) | ED₅₀: 5.6 g/kg | Purgative Effect | N/A[2] |

ED₅₀ (Effective Dose, 50%) is the dose that produces the desired effect in 50% of the population.

Biological Activity and Mechanism of Action

The primary pharmacological effect of this compound is its purgative or laxative action, which has been systematically investigated. The mechanism is not based on irritation or direct smooth muscle stimulation but rather on a novel pathway involving the modulation of intestinal absorption and permeability.

Inhibition of Intestinal Glucose Absorption

The active site for this compound is the small intestine. Its mechanism is centered on the inhibition of glucose absorption. This leads to a cascade of events resulting in a laxative effect:

-

Transporter Downregulation : this compound decreases the expression of the sodium-glucose cotransporter-1 (SGLT1), which is the primary transporter for glucose absorption in the gut.

-

Tight Junction Modulation : It also reduces the expression of key tight junction proteins, occludin and claudin-1. This alters intestinal permeability.

-

Creation of a Hyperosmotic Environment : By inhibiting glucose absorption, glucose remains in the intestinal lumen, increasing the osmotic pressure.

Promotion of Water Secretion

In response to the hyperosmotic environment, the intestine works to equalize osmotic pressure by increasing water secretion into the lumen. This compound facilitates this process by increasing the expression of aquaporin-3 (AQP3), a channel protein that facilitates water transport across cell membranes.

Effects in the Large Intestine

The unabsorbed glucose and excess water pass into the large intestine, where they have further effects:

-

Microbiota Reshaping : The presence of glucose reshapes the gut microbiota and their metabolism.

-

Gas and Organic Acid Production : Fermentation of the unabsorbed glucose by gut bacteria leads to the production of gas and organic acids, which further promote defecation.

This multi-faceted mechanism—inhibiting glucose absorption, altering permeability, promoting water secretion, and modulating gut microbiota—underlies the potent and unusual purgative activity of this compound.

Conclusion

This compound is a potent bioactive compound from Rosa multiflora with a well-defined, non-irritant purgative mechanism of action. Its activity is critically dependent on its specific chemical structure, particularly the acetyl group. By inhibiting intestinal glucose absorption and modulating water transport, it provides a unique physiological pathway for its laxative effects. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of this compound.

References

- 1. Phytochemical characterization of Rosa multiflora Thunb. (Rosaceae) in Japan and South Korea, with a focus on the bioactive flavonol glycoside 'this compound' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purgative activity and principals of the fruits of Rosa multiflora and R. wichuraiana - PubMed [pubmed.ncbi.nlm.nih.gov]

Multiflorin A: A Technical Guide to its Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiflorin A, an acetylated kaempferol glycoside, has garnered significant interest for its potent biological activities, particularly its role as an inhibitor of intestinal glucose absorption. This technical guide provides a comprehensive overview of the natural sources, distribution, and quantification of this compound. It further details an experimental protocol for its extraction and isolation and visually elucidates its proposed mechanism of action on intestinal epithelial cells through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound has been identified in a limited number of plant species, primarily within the Prunus genus. The concentration of this bioactive compound can vary significantly between species and even between different germplasms of the same species.

Pruni Semen (Bush Cherry Seed)

The seeds of several Prunus species, collectively known as Pruni Semen in traditional medicine, are a notable source of this compound. Quantitative analysis has revealed significant variations in this compound content among different species used as Pruni Semen[1][2][3].

-

Prunus japonica (Japanese Bush Cherry): This species has been found to contain the highest concentration of this compound among the studied Pruni Semen sources[1][2][3].

-

Prunus humilis (Chinese Plum-Cherry): Another significant source, though with a lower average content compared to P. japonica[1][2][3].

-

Prunus pedunculata and Prunus triloba : These species contain considerably lower amounts of this compound[1][2][3].

Prunus persica (Peach)

This compound has also been isolated from the leaves of the common peach, Prunus persica[4][5]. While the leaves are a confirmed source, quantitative data on the specific concentration of this compound in peach leaves is not as readily available as for Pruni Semen. However, studies on the overall phenolic and flavonoid content of peach leaves indicate a rich phytochemical profile, with kaempferol glycosides being dominant[6].

Quantitative Data

The following table summarizes the reported quantitative data for this compound content in various natural sources. This data is crucial for selecting appropriate source materials for extraction and for standardizing extracts for research and development purposes.

| Natural Source (Species) | Plant Part | Average this compound Content (mg/g) | Reference(s) |

| Prunus japonica | Seed (Pruni Semen) | 6.93 | [1][2][3] |

| Prunus humilis | Seed (Pruni Semen) | 3.02 | [1][2][3] |

| Prunus pedunculata | Seed (Pruni Semen) | 0.40 | [1][2][3] |

| Prunus triloba | Seed (Pruni Semen) | 0.29 | [1][2][3] |

| Prunus persica | Leaves | Not specified | [4][5][6] |

Experimental Protocols

This section outlines a general yet detailed methodology for the extraction and isolation of this compound from plant material, based on established protocols for kaempferol glycosides and specific mentions of this compound isolation[1][7][8].

Extraction

-

Plant Material Preparation: Air-dry the plant material (e.g., seeds of Prunus japonica or leaves of Prunus persica) at room temperature and grind into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material with 60-80% aqueous ethanol at a 1:10 (w/v) ratio.

-

Perform the extraction at room temperature with constant agitation for 24-48 hours.

-

Alternatively, use reflux extraction at 60-70°C for 2-4 hours to improve efficiency.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth and then filter paper to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Isolation and Purification

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds. This compound, being a glycoside, is expected to remain in the aqueous or ethyl acetate fraction.

-

-

Column Chromatography:

-

Macroporous Resin Chromatography (Initial Cleanup): Apply the aqueous or ethyl acetate fraction to a macroporous resin column (e.g., Diaion HP-20). Wash the column with water to remove sugars and other highly polar compounds. Elute the flavonoid fraction with increasing concentrations of ethanol.

-

Sephadex LH-20 Chromatography (Size Exclusion): Subject the flavonoid-rich fraction to column chromatography on Sephadex LH-20, eluting with methanol. This step separates compounds based on their molecular size and is effective in isolating glycosides[1].

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Perform final purification of the fractions containing this compound using a reversed-phase C18 column on a preparative HPLC system[1].

-

Use a gradient elution system with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid).

-

Monitor the elution at a wavelength of 280 nm or 340 nm.

-

Collect the peak corresponding to this compound based on its retention time compared to a standard (if available) or by subsequent structural elucidation.

-

Identification and Quantification

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): Develop an analytical HPLC method for the quantification of this compound in the extracts and purified fractions. Use a C18 column with a gradient of acetonitrile and acidified water as the mobile phase[9][10][11].

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the identity of this compound by comparing its mass spectrum with literature data[1][12][13].

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects, particularly its purgative action, by modulating intestinal glucose and water transport. The proposed mechanism involves the inhibition of the sodium-glucose cotransporter 1 (SGLT1), alteration of intestinal permeability through the downregulation of tight junction proteins, and an increase in water secretion via aquaporins[14].

Caption: Mechanism of this compound on intestinal enterocytes.

The diagram above illustrates the multi-faceted action of this compound on intestinal epithelial cells. By inhibiting the SGLT1 transporter, it reduces the uptake of glucose from the intestinal lumen into the enterocytes[14]. Concurrently, it downregulates the expression of the tight junction proteins occludin and claudin-1, which likely increases paracellular permeability[14]. Furthermore, this compound upregulates aquaporin 3, facilitating increased water secretion into the intestinal lumen[14]. The combination of reduced glucose absorption and increased water secretion leads to an osmotic imbalance, contributing to the observed purgative effect.

Conclusion

This compound stands out as a promising natural compound with well-defined biological activity. This guide provides foundational knowledge for its further investigation, from the selection of natural sources and methods for its isolation to an understanding of its molecular mechanism of action. The provided data and protocols are intended to facilitate future research aimed at harnessing the therapeutic potential of this compound.

References

- 1. Evaluation of the chemical profile from four germplasms sources of Pruni Semen using UHPLC-LTQ-Orbitrap-MS and multivariate analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. phcogres.com [phcogres.com]

- 12. recent-advances-on-hplc-ms-in-medicinal-plant-analysis-an-update-covering-2011-2016 - Ask this paper | Bohrium [bohrium.com]

- 13. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

Multiflorin A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiflorin A, a naturally occurring kaempferol glycoside, has garnered significant scientific interest due to its pronounced biological activities, including its potent purgative effects and its ability to inhibit intestinal glucose absorption. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the mechanisms of action, including its influence on intestinal transporters and tight junction proteins. Furthermore, this document outlines key experimental protocols for the isolation, purification, and biological evaluation of this compound, and presents its characteristic spectroscopic data.

Chemical Structure and Physicochemical Properties

This compound is classified as a flavonoid glycoside. Its chemical structure consists of a kaempferol aglycone linked to a disaccharide moiety, which is acetylated. The presence of this acetyl group is crucial for its biological activity.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

| Molecular Formula | C29H32O16 | |

| Molecular Weight | 636.55 g/mol | |

| CAS Number | 61358-52-9 | |

| SMILES | C[C@H]1--INVALID-LINK--OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O">C@@HO[C@H]5--INVALID-LINK--COC(=O)C)O)O">C@@HO | |

| InChI | InChI=1S/C29H32O16/c1-10-25(44-29-23(38)21(36)19(34)17(43-29)9-40-11(2)30)22(37)24(39)28(41-10)45-27-20(35)18-15(33)7-14(32)8-16(18)42-26(27)12-3-5-13(31)6-4-12/h3-8,10,17,19,21-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19+,21-,22-,23+,24+,25-,28-,29-/m0/s1 | |

| Predicted XlogP | -1.7 | |

| Hydrogen Bond Donor Count | 8 | |

| Hydrogen Bond Acceptor Count | 16 | |

| Rotatable Bond Count | 8 |

Biological Activities and Mechanism of Action

This compound exhibits two primary, interconnected biological activities: a purgative effect and the inhibition of intestinal glucose absorption.

Purgative Effect

The laxative properties of this compound are attributed to its ability to induce a hyperosmotic environment in the small intestine. This is achieved through the inhibition of glucose absorption, which leads to an increase in unabsorbed glucose in the intestinal lumen. The retained glucose osmotically draws water into the intestines, increasing stool water content and promoting defecation.

Inhibition of Intestinal Glucose Absorption

The primary mechanism for inhibiting glucose absorption involves the downregulation of key intestinal transport and barrier proteins.[1]

-

Sodium-Glucose Cotransporter 1 (SGLT1): this compound decreases the expression of SGLT1, the primary transporter responsible for the uptake of glucose and galactose from the intestinal lumen into enterocytes.[1]

-

Tight Junction Proteins (Occludin and Claudin-1): It also reduces the expression of the tight junction proteins occludin and claudin-1.[1] These proteins are critical for maintaining the integrity of the intestinal epithelial barrier. Their downregulation increases intestinal permeability.

-

Aquaporin-3 (AQP3): Concurrently, this compound upregulates the expression of aquaporin-3, a channel protein that facilitates the transport of water across cell membranes.[1] This increased water secretion into the intestinal lumen contributes to the purgative effect.

Another proposed mechanism for the purgative action of this compound involves an acetyl transfer reaction mediated by calreticulin.[2] This protein, which is upregulated in the presence of this compound, may act as an acetyltransferase, activating a yet-unidentified receptor protein involved in the purgative response.[2]

References

An In-depth Technical Guide to the Biological Activity of Kaempferol Glycosides: Focus on Multiflorin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiflorin A, an acetylated kaempferol glycoside, has demonstrated significant biological activities, primarily related to its anti-hyperglycemic and purgative effects. This technical guide provides a comprehensive overview of the known biological functions of this compound and other related kaempferol glycosides. It delves into the molecular mechanisms, signaling pathways, and quantitative bioactivity data where available. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.

Introduction to Kaempferol Glycosides and this compound

Kaempferol is a natural flavonol, a type of flavonoid, found in a wide variety of plants. In nature, kaempferol is commonly found in its glycosidic form, meaning it is attached to one or more sugar molecules.[1] These kaempferol glycosides exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, cardioprotective, neuroprotective, and antidiabetic effects.[2] The type and linkage of the sugar moieties can significantly influence the bioavailability and biological activity of the kaempferol aglycone.

This compound is a specific kaempferol glycoside identified as kaempferol 3-O-β-D-(6-acetyl)-glucopyranosyl (1→4)-α-L-rhamnopyranoside. A key structural feature of this compound is the presence of an acetyl group on the glucose moiety, which has been shown to be crucial for some of its biological activities.[3]

Biological Activities of this compound

The primary and most well-documented biological activities of this compound are its anti-hyperglycemic and purgative effects.

Anti-hyperglycemic Activity

This compound has been identified as a potent inhibitor of glucose absorption in the small intestine.[4][5] This activity is key to its anti-hyperglycemic effect, particularly in managing postprandial blood glucose levels.

Mechanism of Action:

The anti-hyperglycemic effect of this compound is primarily achieved through the inhibition of the sodium-glucose cotransporter 1 (SGLT1) in the small intestine.[6] By inhibiting SGLT1, this compound reduces the uptake of glucose from the intestinal lumen into the enterocytes, thereby lowering the amount of glucose that enters the bloodstream after a meal. The acetyl group on the sugar moiety of this compound is essential for this inhibitory activity.[4]

Purgative Activity

This compound is a key active component responsible for the laxative effects of certain traditional herbal medicines.[6] A study in mice demonstrated that administration of this compound at a dose of 20 mg/kg induced watery diarrhea in over half of the subjects.[6]

Mechanism of Action:

The purgative action of this compound is intricately linked to its inhibition of intestinal glucose absorption. By blocking glucose uptake, it creates a hyperosmotic environment within the small intestine. This leads to two key events:

-

Water Secretion: To balance the osmotic pressure, water is drawn into the intestinal lumen. This process is facilitated by an increased expression of aquaporin-3 (AQP3), a water channel protein in the intestinal epithelium.[6]

-

Altered Intestinal Permeability: this compound has been shown to decrease the expression of the tight junction proteins occludin and claudin-1.[6] This alteration in tight junction integrity likely contributes to the increased fluid movement into the intestinal lumen.

The unabsorbed glucose then travels to the large intestine, where it is fermented by the gut microbiota, leading to the production of gas and organic acids that further promote defecation.[6]

Other Potential Biological Activities of this compound and Kaempferol Glycosides

While the anti-hyperglycemic and purgative activities of this compound are well-established, other biological effects common to kaempferol glycosides, such as anti-inflammatory, antioxidant, and cytotoxic activities, are less characterized for this compound specifically. The following sections summarize the known activities of closely related kaempferol glycosides, which may suggest potential activities for this compound.

Anti-inflammatory Activity

Kaempferol and its glycosides are known to possess anti-inflammatory properties.[7] They can modulate various inflammatory pathways, including the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data for Related Kaempferol Glycosides (Inhibition of Nitric Oxide Production)

| Compound | Cell Line | IC50 (µM) | Reference |

| Kaempferol | RAW 264.7 | 15.4 | [8] |

| α-Rhamnoisorobin (Kaempferol-7-O-rhamnoside) | RAW 264.7 | 37.7 | [8] |

| Kaempferol-3-O-rutinoside | RAW 264.7 | >100 | [9] |

| Kaempferol-7-O-glucoside | RAW 264.7 | >100 | [9] |

Note: Specific IC50 values for the anti-inflammatory activity of this compound are not currently available in the reviewed literature.

Antioxidant Activity

The antioxidant properties of flavonoids like kaempferol are well-documented.[10] They can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage.

Quantitative Data for Related Kaempferol Glycosides (DPPH Radical Scavenging Activity)

| Compound | IC50 (µg/mL) | Reference |

| Kaempferol | 3.70 ± 0.15 | [11] |

Note: Specific IC50 values for the antioxidant activity of this compound are not currently available in the reviewed literature.

Cytotoxic Activity

Several kaempferol glycosides have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[12]

Quantitative Data for Related Kaempferol Glycosides

| Compound | Cell Line | IC50 (µM) | Reference |

| Kaempferol-3-O-rhamnoside | LNCaP (Prostate Cancer) | - | [10] |

| Kaempferol Glycosides (from Platanus orientalis) | Various Leukemia Cell Lines | - | [12] |

Note: Specific IC50 values for the cytotoxic activity of this compound are not currently available in the reviewed literature.

Signaling Pathways Modulated by this compound and Related Glycosides

Purgative and Anti-hyperglycemic Action of this compound

The primary signaling pathway involved in the purgative and anti-hyperglycemic effects of this compound centers on the regulation of intestinal transporters and junctional proteins.

Caption: Signaling pathway of this compound's purgative and anti-hyperglycemic action.

Potential Anti-inflammatory Signaling Pathways of Kaempferol Glycosides

Kaempferol and its glycosides are known to inhibit inflammatory responses by modulating key signaling pathways such as the NF-κB and MAPK pathways. While not yet demonstrated for this compound, it is plausible that it shares these mechanisms.

Caption: Potential anti-inflammatory signaling pathways of kaempferol glycosides.

Experimental Protocols

Assessment of Purgative Activity in Mice

This protocol is adapted from studies investigating the laxative effects of natural compounds.[13][14]

Objective: To evaluate the purgative effect of this compound in a mouse model.

Materials:

-

Male ICR mice (or similar strain), 8-10 weeks old

-

This compound

-

Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose sodium)

-

Oral gavage needles

-

Metabolic cages

-

Filter paper

-

Analytical balance

Procedure:

-

Acclimatize mice for at least one week with free access to standard chow and water.

-

Fast mice for 12-18 hours before the experiment, with free access to water.

-

Divide mice into groups (e.g., vehicle control, this compound 20 mg/kg).

-

Administer this compound or vehicle orally by gavage.

-

Place individual mice in metabolic cages lined with pre-weighed filter paper.

-

Observe the mice for a defined period (e.g., 6-8 hours).

-

Record the time to the first diarrheal stool and the total number of wet and dry feces.

-

Collect and weigh the total fecal output.

-

Calculate the percentage of mice exhibiting diarrhea in each group.

SGLT1-Mediated Glucose Uptake Assay in Caco-2 Cells

This protocol is based on methods for studying glucose transport in intestinal cell lines.[15][16][17][18]

Objective: To determine the inhibitory effect of this compound on SGLT1-mediated glucose uptake in a human intestinal epithelial cell model.

Materials:

-

Caco-2 cells

-

24-well Transwell plates

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with fetal bovine serum (FBS) and antibiotics

-

Krebs-Ringer-HEPES (KRH) buffer

-

[¹⁴C]-α-methyl-D-glucose (a non-metabolizable SGLT1 substrate)

-

This compound

-

Phlorizin (a known SGLT1 inhibitor, as a positive control)

-

Scintillation counter and scintillation fluid

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

-

Wash the cell monolayers with pre-warmed KRH buffer.

-

Pre-incubate the cells with KRH buffer containing this compound at various concentrations (or phlorizin) for a specified time (e.g., 30 minutes) at 37°C.

-

Initiate glucose uptake by adding KRH buffer containing [¹⁴C]-α-methyl-D-glucose to the apical side of the Transwell.

-

Incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

Stop the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Determine the protein concentration of the cell lysates for normalization.

-

Calculate the percentage inhibition of glucose uptake at each concentration of this compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

This is a standard and widely used method for assessing the antioxidant capacity of natural compounds.[1][2][5][9][19]

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

This compound

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound or the positive control to the wells.

-

For the blank, add methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][8][13][15]

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HepG2, MCF-7)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Conclusion

This compound, an acetylated kaempferol glycoside, exhibits potent and well-defined anti-hyperglycemic and purgative activities. Its mechanism of action in these roles is primarily through the modulation of intestinal transport and barrier function. While specific quantitative data on its anti-inflammatory, antioxidant, and cytotoxic effects are currently limited, the known activities of other kaempferol glycosides suggest that this compound may also possess these properties. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into the full therapeutic potential of this compound and related compounds. Future research should focus on elucidating the broader pharmacological profile of this compound and its structure-activity relationships to support its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. Kaempferol 3-O-(6''-O-acetyl)glucoside-7-O-rhamnoside | 66465-24-5 | Benchchem [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. japsonline.com [japsonline.com]

- 7. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies [mdpi.com]

- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

In Vivo Physiological Effects of Multiflorin A: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known in vivo physiological effects of Multiflorin A, with a focus on its anti-hyperglycemic and purgative properties. It includes available quantitative data, detailed experimental methodologies, and visualizations of the proposed signaling pathways and experimental workflows.

Executive Summary

This compound, a kaempferol glycoside, has demonstrated significant physiological effects in vivo, primarily related to the gastrointestinal system and glucose metabolism. Key findings indicate that this compound acts as a potent inhibitor of intestinal glucose absorption, a mechanism that underlies both its anti-hyperglycemic and purgative activities.[1][2] The presence of an acetyl group on its sugar moiety is critical for its biological function.[1] Mechanistically, this compound has been shown to downregulate the expression of sodium-glucose cotransporter 1 (SGLT1) and the tight junction proteins occludin and claudin-1, while upregulating aquaporin-3 (AQP3) in the small intestine.[2] This modulation of key transport and barrier proteins leads to reduced glucose uptake and increased water secretion into the intestinal lumen. A proposed signaling pathway involves a calreticulin-mediated acetyltransferase activity, although the complete downstream cascade is still under investigation.

Quantitative Data on In Vivo Effects

The following tables summarize the available quantitative data on the physiological effects of this compound in vivo.

Table 1: Purgative Effect of this compound in Mice

| Species | Dosage (mg/kg) | Route of Administration | Observed Effect | Reference |

| Mouse | 20 | Oral | Induction of watery diarrhea in over 50% of subjects.[2] | [2] |

Table 2: Dose-Response of this compound on Postprandial Blood Glucose in Mice (Illustrative)

| Species | Dosage (mg/kg) | Route of Administration | Change in Postprandial Blood Glucose | Reference |

| Mouse | Dose 1 | Oral | Data not available | [1] |

| Mouse | Dose 2 | Oral | Data not available | [1] |

| Mouse | Dose 3 | Oral | Data not available | [1] |

Note: While studies report a dose-dependent anti-hyperglycemic effect of this compound, specific quantitative data on blood glucose level reduction at different dosages were not available in the reviewed literature.[1]

Key In Vivo Experiments and Protocols

This section details the methodologies for the key in vivo experiments used to characterize the physiological effects of this compound.

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose tolerance in vivo.

Experimental Protocol:

-

Animal Model: Male mice (e.g., C57BL/6J strain), 8-10 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to standard chow and water.

-

Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.

-

Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels using a glucometer.

-

Compound Administration: A solution of this compound in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose) is administered orally by gavage at the desired doses. A control group receives the vehicle only.

-

Glucose Challenge: After a specific time post-compound administration (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally by gavage.

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The area under the curve (AUC) for the glucose concentration-time profile is calculated for each group to assess the overall effect on glucose tolerance.

Assessment of Purgative/Laxative Activity

Objective: To evaluate the purgative and laxative effects of this compound in vivo.

Experimental Protocol:

-

Animal Model: Male mice (e.g., Kunming strain), 8-10 weeks old.

-

Acclimatization: Animals are housed in individual cages with free access to standard chow and water for at least three days prior to the experiment. The bottom of each cage is lined with filter paper for easy observation and collection of feces.

-

Fasting: Mice are fasted for 6 hours before the experiment, with free access to water.

-

Compound Administration: this compound is administered orally by gavage at the desired dose (e.g., 20 mg/kg). A control group receives the vehicle only. A positive control group may receive a standard laxative like senna extract.

-

Observation Period: Animals are observed continuously for a set period (e.g., 6-8 hours) after administration.

-

Parameters Measured:

-

Time to first defecation: The time elapsed from administration to the first fecal output.

-

Total number of feces: The total number of fecal pellets produced during the observation period.

-

Total weight of feces: The collected feces are weighed.

-

Fecal water content: The collected feces are weighed before and after drying in an oven to determine the water content.

-

Diarrhea assessment: The presence and consistency of watery stools are noted.

-

-

Data Analysis: The measured parameters are compared between the control, this compound-treated, and positive control groups.

Signaling Pathways and Mechanisms of Action

The physiological effects of this compound are underpinned by its influence on key intestinal proteins and a proposed signaling cascade.

Proposed Signaling Pathway of this compound in Intestinal Epithelial Cells

The current hypothesis for the mechanism of action of this compound involves a calreticulin-mediated acetyltransferase activity. It is proposed that the acetyl group from this compound is transferred to an as-yet-unidentified receptor protein, initiating a downstream signaling cascade that ultimately alters the expression of transport and tight junction proteins.

Caption: Proposed signaling pathway of this compound in intestinal epithelial cells.

Experimental Workflow for Investigating In Vivo Effects

The following diagram illustrates a typical workflow for the in vivo assessment of this compound's physiological effects.

Caption: A typical experimental workflow for in vivo studies of this compound.

Conclusion and Future Directions

This compound exhibits pronounced anti-hyperglycemic and purgative effects in vivo, which are mechanistically linked to its ability to inhibit intestinal glucose absorption. The downregulation of SGLT1 and key tight junction proteins, coupled with the upregulation of aquaporin-3, provides a solid foundation for understanding these physiological outcomes. The critical role of the acetyl group suggests a specific mode of action, potentially involving enzymatic transfer to a receptor protein.

Future research should focus on several key areas:

-

Dose-Response Studies: Conducting comprehensive dose-response studies to quantify the anti-hyperglycemic effects of this compound is crucial for establishing its therapeutic potential.

-

Elucidation of the Signaling Pathway: Identifying the specific receptor protein that is acetylated and mapping the complete downstream signaling cascade will provide a more detailed understanding of its mechanism of action.

-

Pharmacokinetic and Toxicological Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its potential toxicity, is essential for any future drug development efforts.

-

Clinical Relevance: Investigating the effects of this compound in human subjects will be the ultimate step in validating its therapeutic utility for conditions such as postprandial hyperglycemia and constipation.

References

Multiflorin A: An In-Depth Technical Guide on Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiflorin A, a kaempferol glycoside, is a bioactive compound with a range of reported pharmacological effects, most notably its purgative action. Emerging research also points towards potential anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the current hypothesized mechanisms of action of this compound. It synthesizes available quantitative data, details experimental protocols for key cited studies, and visualizes the complex signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are interested in the therapeutic potential of this natural compound.

Purgative and Anti-Hyperglycemic Mechanism of Action

The most well-documented activity of this compound is its purgative, or laxative, effect. The primary hypotheses underpinning this action are centered on its ability to modulate intestinal transport processes, leading to increased water content in the colon. This effect is intrinsically linked to its anti-hyperglycemic properties.

Inhibition of Intestinal Glucose Absorption and Alteration of Intestinal Permeability

A principal hypothesis is that this compound inhibits glucose absorption in the small intestine. This is thought to occur through the downregulation of key transport and tight junction proteins. The acetyl group on the sugar moiety of this compound is believed to be crucial for this activity.

A key study demonstrated that oral administration of 20 mg/kg of this compound induced watery diarrhea in over half of the experimental mice.[1] This effect is attributed to a cascade of events initiated by the inhibition of the sodium-glucose cotransporter 1 (SGLT1), which is a primary transporter for glucose uptake in the intestine. By reducing SGLT1 expression, this compound causes an accumulation of glucose in the intestinal lumen, creating a hyperosmotic environment that draws water into the intestines.

Simultaneously, this compound is proposed to increase intestinal permeability by decreasing the expression of the tight junction proteins occludin and claudin-1. This further contributes to the influx of water into the intestinal lumen. To facilitate this water secretion, this compound has also been shown to increase the expression of aquaporin-3 (AQP3), a water channel protein.[1]

Modulation of Gut Microbiota

The unabsorbed glucose resulting from SGLT1 inhibition serves as a substrate for fermentation by the gut microbiota in the large intestine. This metabolic activity leads to the production of gas and short-chain fatty acids, which are thought to further stimulate colonic motility and contribute to the purgative effect.[1] Following the purgative effect, an increase in the abundance of probiotic bacteria such as Bifidobacterium has been observed.[1]

Quantitative Data on Purgative and Intestinal Effects

| Parameter | Compound/Treatment | Dosage | Effect | Source |

| Diarrhea Induction | This compound | 20 mg/kg (oral) | Induced watery diarrhea in >50% of mice | [1] |

| Protein Expression | This compound | Not specified | Decreased expression of SGLT1, occludin, claudin-1 | [1] |

| Protein Expression | This compound | Not specified | Increased expression of Aquaporin-3 | [1] |

| Gut Microbiota | This compound | Not specified | Increased abundance of Bifidobacterium post-recovery | [1] |

Experimental Protocols

-

Castor Oil-Induced Diarrhea Model in Mice:

-

Male Swiss albino mice are fasted for 18 hours with free access to water.

-

Animals are divided into control, standard (Loperamide, 3 mg/kg), and test groups (this compound, e.g., 100, 200, 400 mg/kg, p.o.).

-

One hour after treatment, each mouse is administered 0.5 ml of castor oil orally.

-

The animals are then placed in individual cages with adsorbent paper at the bottom.

-

Observations for the onset of diarrhea, total number of fecal outputs, and the number of wet feces are recorded for up to 4 hours.

-

The percentage inhibition of defecation is calculated in comparison to the control group.

-

-

Immunofluorescence Staining for Tight Junction Proteins and Aquaporins in Mouse Intestinal Tissue:

-

Intestinal tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed by heating the sections in a citrate buffer (pH 6.0).

-

The sections are blocked with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Incubation with primary antibodies against SGLT1, occludin, claudin-1, or AQP3 is carried out overnight at 4°C.

-

After washing with PBS, the sections are incubated with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

The sections are counterstained with a nuclear stain like DAPI.

-

The slides are mounted and visualized using a fluorescence or confocal microscope.

-

-

16S rRNA Gene Sequencing for Gut Microbiota Analysis:

-

Fecal samples are collected from control and this compound-treated mice.

-

Bacterial genomic DNA is extracted from the fecal samples using a commercial kit.

-

The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.

-

The PCR products are purified and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

The sequencing data is processed to remove low-quality reads and chimeras.

-

Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed against a reference database (e.g., Greengenes).

-

Alpha and beta diversity analyses are conducted to assess the changes in the composition and structure of the gut microbiota.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothesized purgative mechanism of this compound in the intestine.

Acetyl Transfer Reaction Hypothesis

An alternative, yet potentially complementary, hypothesis for the purgative action of this compound involves an acetyl transfer reaction. This theory posits that the acetyl group of this compound is transferred to an unknown functional receptor protein in the small intestine, leading to its activation and subsequent downstream effects.[2]

Evidence for this hypothesis comes from proteomic analysis of the small intestine mucosa of mice that were either responsive (purgative-positive) or non-responsive (purgative-negative) to this compound. This analysis revealed that calreticulin, a protein with known acetyltransferase activity, was upregulated in the purgative-positive mice.[2] Further supporting this, the purgative effect of this compound was inhibited by a histone acetyltransferase (HAT) inhibitor and enhanced by a histone deacetylase (HDAC) inhibitor.[2]

Experimental Protocols

-

Proteomic Analysis of Intestinal Mucosa:

-

Intestinal mucosal scrapings are collected from control and this compound-treated mice.

-

Proteins are extracted using a suitable lysis buffer containing protease inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Proteins are separated by two-dimensional gel electrophoresis (2-DE) or subjected to in-solution digestion for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

-

For 2-DE, differentially expressed protein spots are excised, in-gel digested with trypsin, and the resulting peptides are analyzed by MALDI-TOF/TOF MS or LC-MS/MS.

-

For shotgun proteomics, the peptide mixture is separated by nano-LC and analyzed by a high-resolution mass spectrometer.

-

Protein identification and quantification are performed using bioinformatics software to search against a relevant protein database.

-

Logical Relationship Diagram

Caption: Acetyl transferase hypothesis for this compound's purgative action.

Anti-inflammatory Mechanism of Action

While research is still in the early stages, there is evidence to suggest that this compound possesses anti-inflammatory properties. This is a common characteristic of flavonoids, the class of compounds to which this compound belongs. The primary hypothesized mechanism involves the modulation of key inflammatory signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated and lead to the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

It is hypothesized that this compound, like other flavonoids, can inhibit the activation of NF-κB and MAPK pathways. This would lead to a reduction in the production of pro-inflammatory cytokines and mediators, thereby exerting an anti-inflammatory effect.

Experimental Protocols

-

Nitric Oxide (NO) Production Assay in Macrophages:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

-

The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

-

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

-

Cells are treated with this compound and/or LPS as described above.

-

Whole-cell lysates or nuclear/cytoplasmic fractions are prepared.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway Diagram

References

The Crucial Role of the Acetyl Group in the Bioactivity of Multiflorin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiflorin A, a kaempferol glycoside, has garnered significant attention in the scientific community for its potent biological activities, particularly its anti-hyperglycemic and purgative effects. A key structural feature of this compound, an acetyl group on its sugar moiety, has been identified as the critical determinant of its bioactivity. This technical guide provides an in-depth analysis of the role of this acetyl group, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. Its deacetylated counterpart, Multiflorin B, serves as a crucial comparator, consistently demonstrating a lack of biological effect and thereby highlighting the indispensable nature of the acetyl group.

Data Presentation: Unveiling the Pivotal Role of Acetylation

| Compound | Bioactivity | Key Findings | Citations |

| This compound | Anti-hyperglycemic Effect | Potent inhibitor of glucose absorption in the small intestine. Administration of 20 mg/kg lowers peak postprandial glucose levels. | [1] |

| Purgative Effect | Induces watery diarrhea in over half of experimental mice at a dose of 20 mg/kg. | [1] | |

| Multiflorin B | Anti-hyperglycemic Effect | Deacetylated analog of this compound; does not show inhibitory activity on glucose absorption in vivo. | [2] |

| Purgative Effect | Lacks the purgative action observed with this compound. |

Core Experimental Protocols

In Vivo Assessment of Intestinal Glucose Absorption in Mice

This protocol is designed to evaluate the effect of this compound and its derivatives on postprandial blood glucose levels.

Materials:

-

Male ICR mice (or other suitable strain), 5 weeks old

-

This compound and Multiflorin B

-

Glucose solution (2 g/kg body weight)

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast mice for 12-16 hours with free access to water.

-

Administer this compound (e.g., 20 mg/kg) or Multiflorin B orally by gavage. A control group should receive the vehicle.

-

Thirty minutes after compound administration, orally administer a glucose solution (2 g/kg) to all mice.

-

Measure blood glucose levels from the tail vein at 0 (immediately before glucose administration), 30, 60, 90, and 120 minutes after glucose loading.

-

Plot the blood glucose concentration over time to generate a glucose tolerance curve.

-

Calculate the area under the curve (AUC) for each group to quantify the overall effect on glucose absorption.

Immunofluorescence Staining of Tight Junction Proteins in Intestinal Tissue

This protocol allows for the visualization and localization of key tight junction proteins, such as occludin and claudin-1, in the intestinal epithelium.

Materials:

-

Intestinal tissue sections (jejunum or ileum) from treated and control mice

-

4% paraformaldehyde (PFA) for fixation

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin in PBS)

-

Primary antibodies (e.g., rabbit anti-occludin, mouse anti-claudin-1)

-

Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix intestinal tissue in 4% PFA, followed by cryoprotection in sucrose solutions.

-

Embed the tissue in optimal cutting temperature (OCT) compound and prepare cryosections (5-10 µm).

-

Permeabilize the tissue sections with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate the sections with primary antibodies overnight at 4°C.

-

Wash the sections with PBS and incubate with fluorophore-conjugated secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the sections with mounting medium and visualize under a fluorescence microscope.

Signaling Pathways and Molecular Mechanisms

The bioactivity of this compound is attributed to a multi-faceted mechanism primarily centered in the small intestine. The presence of the acetyl group is paramount for these actions.

Inhibition of Intestinal Glucose Absorption

This compound exerts its anti-hyperglycemic effect by directly targeting the machinery of glucose absorption in the small intestine. This involves the downregulation of key proteins responsible for glucose transport and maintaining the integrity of the intestinal barrier.

Proposed Acetyltransferase-Mediated Mechanism

A compelling hypothesis for the role of the acetyl group involves an acetyl transfer reaction, potentially mediated by the protein calreticulin. This mechanism suggests that this compound acts as an acetyl donor, leading to the acetylation and subsequent modulation of target proteins involved in intestinal function.

Experimental Workflow: From Compound to Bioactivity Assessment

The systematic investigation of the role of the acetyl group in this compound's bioactivity follows a logical experimental progression, from initial compound administration to the analysis of molecular and physiological outcomes.

Conclusion

The evidence strongly indicates that the acetyl group of this compound is not merely a minor structural feature but a critical determinant of its anti-hyperglycemic and purgative properties. The absence of this group, as seen in Multiflorin B, completely abrogates these biological effects. The underlying mechanisms appear to involve a complex interplay of direct inhibition of intestinal glucose transport machinery and potentially a novel acetyltransferase-mediated pathway. For researchers and professionals in drug development, this highlights the profound impact of seemingly small chemical modifications on the bioactivity of natural products and underscores the importance of structure-activity relationship studies in the discovery and optimization of new therapeutic agents. Further elucidation of the specific protein targets of this compound-mediated acetylation will be a key area for future research, potentially unlocking new avenues for drug design and development.

References

Multiflorin A: A Technical Guide to its Research History, Key Findings, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiflorin A, a naturally occurring acetylated kaempferol glycoside, has emerged as a molecule of significant interest in the fields of phytochemistry and pharmacology. Initially isolated from the fruits of Rosa multiflora and later from peach leaves, its primary biological activities—inhibition of intestinal glucose absorption and a resulting purgative effect—are well-documented. This technical guide provides a comprehensive overview of the research history of this compound, from its discovery to the elucidation of its mechanism of action. It details key experimental findings, presents quantitative data in structured tables, and outlines the methodologies of pivotal studies. Furthermore, this guide includes visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Research History and Key Milestones

The scientific journey of this compound began in the mid-1970s. A chronological overview of key publications reveals a focused and progressive research trajectory:

-

1976: In a foundational study on the constituents of the fruits of Rosa multiflora, Takagi et al. first isolated and identified this compound and its non-acetylated counterpart, Multiflorin B. Through their research, they established that this compound was the primary component responsible for the plant's traditional use as a purgative.

-

2012: Nearly four decades later, research by Uchida et al. identified this compound as a potent inhibitor of glucose absorption in the small intestine of mice. This study, which isolated the compound from peach (Prunus persica) leaves, demonstrated a dose-dependent anti-hyperglycemic effect and crucially highlighted that the acetyl group on the sugar moiety is essential for its biological activity.

-

2023: A significant leap in understanding the molecular mechanisms of this compound's action was provided by Zhao et al. Their research detailed a novel purgative mechanism involving the inhibition of intestinal glucose absorption. This study elucidated the downregulation of key proteins involved in glucose transport and intestinal barrier function, as well as the upregulation of a water channel, and explored the subsequent effects on gut microbiota.

Key Findings on Biological Activity

The primary biological effects of this compound are its anti-hyperglycemic and purgative actions, which are intrinsically linked. The core of its activity lies in the inhibition of glucose absorption in the small intestine.

Inhibition of Intestinal Glucose Absorption

This compound has been shown to effectively reduce the absorption of glucose from the small intestine. This action is dose-dependent and is critically reliant on the presence of an acetyl group on its sugar moiety; the deacetylated form, Multiflorin B, does not exhibit the same activity.

Purgative Effect

The purgative or laxative effect of this compound is a direct consequence of its ability to inhibit glucose absorption. The increased concentration of unabsorbed glucose in the intestinal lumen creates a hyperosmotic environment, leading to an influx of water and subsequent diarrhea. A 20 mg/kg dose in mice was sufficient to induce watery diarrhea in over half of the experimental animals[1].

Molecular Mechanism of Action

Recent research has shed light on the molecular players involved in this compound's mechanism of action[1]. It has been demonstrated that this compound:

-

Downregulates Sodium-Glucose Cotransporter 1 (SGLT1): By reducing the expression of this key intestinal glucose transporter, this compound directly hinders the uptake of glucose from the gut.

-

Modulates Tight Junction Proteins: The expression of occludin and claudin-1, proteins crucial for maintaining the intestinal barrier integrity, is decreased by this compound. This alteration in tight junctions contributes to changes in intestinal permeability.

-

Upregulates Aquaporin-3 (AQP3): An increase in the expression of this water channel protein facilitates the secretion of water into the intestinal lumen, contributing to the purgative effect.

-

Impacts Gut Microbiota: The unabsorbed glucose resulting from this compound's action travels to the large intestine, where it is fermented by the gut microbiota. This leads to the production of gas and organic acids, which further promote defecation. Following this purgative effect, an increase in the abundance of beneficial bacteria, such as Bifidobacterium, has been observed[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from pivotal studies on this compound.

Table 1: Effect of this compound on Postprandial Blood Glucose Levels in Mice

| Dose of this compound | Peak Blood Glucose Level (relative to control) | Reference |

| 10 mg/kg | Significant reduction | Uchida et al., 2012 |

| 25 mg/kg | More pronounced reduction | Uchida et al., 2012 |

| 50 mg/kg | Strongest reduction observed | Uchida et al., 2012 |

Note: Specific percentage reductions were not provided in the abstract.

Table 2: Purgative Effect of this compound in Mice

| Dose of this compound | Observation | Reference |

| 20 mg/kg | Watery diarrhea induced in over 50% of mice | Zhao et al., 2023[1] |

Table 3: Molecular Effects of this compound on Intestinal Proteins

| Protein | Effect of this compound Treatment | Method of Analysis | Reference |

| SGLT1 | Decreased expression | Immunofluorescence | Zhao et al., 2023[1] |

| Occludin | Decreased expression | Immunofluorescence | Zhao et al., 2023[1] |

| Claudin-1 | Decreased expression | Immunofluorescence | Zhao et al., 2023[1] |

| Aquaporin-3 | Increased expression | Immunofluorescence | Zhao et al., 2023[1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Oral Glucose Tolerance Test (OGTT) in Mice

-

Animal Model: Male ICR mice (or similar strains), typically 5 weeks old.

-

Acclimatization: Animals are housed under standard laboratory conditions (23 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to food and water for at least one week prior to the experiment.

-

Fasting: Mice are fasted for a predetermined period (e.g., 12-18 hours) with free access to water before the test.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., distilled water or a weak ethanol solution), is administered orally via gavage at the desired doses (e.g., 10, 25, 50 mg/kg body weight). A control group receives the vehicle only.

-

Glucose Challenge: After a specific time post-drug administration (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally to all mice.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose load.

-

Blood Glucose Measurement: Blood glucose concentrations are measured immediately using a standard glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose levels is calculated to determine the overall effect of this compound on glucose tolerance.

Purgative Activity Assessment in Mice

-

Animal Model: Male Kunming mice (or a similar strain), weighing approximately 18-22 g.

-

Acclimatization: Animals are housed in cages with raised mesh bottoms to allow for the collection of feces and are acclimatized for a period before the experiment.

-

Drug Administration: this compound is administered orally at a specific dose (e.g., 20 mg/kg). A control group receives the vehicle.

-

Observation: The mice are observed continuously for a set period (e.g., 6-8 hours) after administration.

-

Parameters Measured:

-

Time to first diarrheal stool: The time taken for the first watery stool to appear is recorded.

-

Total number of wet feces: The number of watery or unformed fecal pellets is counted.

-

Total fecal weight: The total weight of the feces produced during the observation period is measured.

-

-

Diarrhea Classification: The presence of watery or unformed stools is used to classify the purgative effect.

Immunofluorescence Staining of Intestinal Tissue

-

Tissue Preparation:

-

Mice are euthanized, and sections of the small intestine (e.g., jejunum) are collected.

-

The intestinal segments are flushed with cold phosphate-buffered saline (PBS) to remove contents.

-

Tissues are fixed in 4% paraformaldehyde for 24 hours at 4 °C.

-

Fixed tissues are dehydrated through a graded series of ethanol solutions and embedded in paraffin.

-

-

Sectioning: 4-5 µm thick sections are cut from the paraffin blocks and mounted on slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Antigen Retrieval: Heat-induced antigen retrieval is performed by incubating the slides in a citrate buffer (pH 6.0) at 95-100 °C for 15-20 minutes.

-

Blocking: Non-specific binding is blocked by incubating the sections in a blocking solution (e.g., 5% bovine serum albumin in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

Primary Antibody Incubation: Slides are incubated with primary antibodies against the target proteins (e.g., anti-SGLT1, anti-occludin, anti-claudin-1, anti-AQP3) overnight at 4 °C.

-

Secondary Antibody Incubation: After washing with PBS, slides are incubated with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the slides are mounted with an anti-fade mounting medium.

-

Imaging: Images are captured using a fluorescence or confocal microscope.

Chemical Synthesis

To date, a complete total synthesis of this compound has not been reported in the scientific literature. The synthesis of this molecule presents a significant challenge due to the requirement for stereoselective glycosylation to form the specific (1→4) linkage between the glucopyranosyl and rhamnopyranosyl moieties, followed by the regioselective acetylation at the 6''-position of the glucose unit.

However, the synthesis of related kaempferol glycosides and acetylated flavonoids has been achieved. These synthetic strategies typically involve:

-

Protection of Hydroxyl Groups: The multiple hydroxyl groups on the kaempferol aglycone and the sugar moieties are protected with suitable protecting groups to ensure regioselectivity in the subsequent steps.

-

Glycosylation: The protected kaempferol is then glycosylated with a protected rhamnopyranosyl donor, followed by glycosylation with a protected glucopyranosyl donor to form the disaccharide chain. This step requires careful selection of glycosyl donors and reaction conditions to achieve the desired stereochemistry and linkage.

-

Selective Deprotection and Acetylation: A series of deprotection and protection steps are then employed to selectively expose the 6''-hydroxyl group of the glucose moiety, which is then acetylated.

-

Final Deprotection: All remaining protecting groups are removed to yield the final product.

The development of an efficient total synthesis of this compound would be a valuable contribution to the field, enabling further pharmacological studies and the potential for large-scale production.

Visualizations

Proposed Signaling Pathway of this compound in the Intestinal Epithelium

References

Methodological & Application

Application Notes and Protocols for the Extraction of Multiflorin A from Peach Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiflorin A, an acetylated kaempferol glycoside found in peach (Prunus persica) leaves, has garnered significant interest due to its potential as a potent inhibitor of intestinal glucose absorption.[1][2] This biological activity suggests its promise in the development of functional foods and pharmaceuticals for managing postprandial hyperglycemia. The presence of an acetyl group on the sugar moiety of this compound is crucial for its inhibitory effect on glucose absorption.[2]

These application notes provide detailed protocols for the extraction, purification, and characterization of this compound from peach leaves, compiled from established methodologies for flavonoid glycoside isolation. Additionally, a putative signaling pathway for its mechanism of action is presented to guide further research and drug development efforts.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds from Peach Leaves

| Extraction Method | Solvent System | Temperature (°C) | Time | Key Findings | Reference |

| Maceration | Methanol | Room Temperature | Not Specified | Successful isolation of this compound via bioassay-guided fractionation. | [1][2] |

| Heat Extraction | 30% Aqueous Ethanol | 80 | 2 hours | Effective for general peach leaf extract preparation. | [3] |

| Ultrasound-Assisted Extraction (UAE) | Methanol:Water (4:1 v/v) | 35 | 15 min | Optimized for total phenolic content. | [4][5] |

| Organic Acidic Extraction with Ultrasonication | Acetonitrile:Water:Formic Acid (49.5:49.5:1) followed by HCl acidification and heating | 100 | 1 hour (heating) | High yield of total phenolic compounds. | [6] |